[6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE
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Overview
Description
6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYLMETHANONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the quinoline ring, a methoxy group at the 3rd position of the phenyl ring, and a pyrazole moiety attached to the quinoline ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYLMETHANONE involves multiple steps, starting from the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The bromination of the quinoline ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
The methoxy group is introduced through a methylation reaction using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide. The pyrazole moiety is synthesized separately through the reaction of hydrazine with a 1,3-diketone, followed by cyclization. The final step involves the coupling of the pyrazole moiety with the brominated quinoline derivative under basic conditions using a coupling reagent such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYLMETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, 6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYLMETHANONE is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure and biological activities make it a promising candidate for the development of new drugs for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-METHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE
- 6-CHLORO-2-(3-METHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE
- 6-FLUORO-2-(3-METHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE
Uniqueness
The presence of the bromine atom at the 6th position and the methoxy group at the 3rd position of the phenyl ring distinguishes 6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYLMETHANONE from other similar compounds. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H18BrN3O2 |
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Molecular Weight |
436.3g/mol |
IUPAC Name |
[6-bromo-2-(3-methoxyphenyl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C22H18BrN3O2/c1-13-9-14(2)26(25-13)22(27)19-12-21(15-5-4-6-17(10-15)28-3)24-20-8-7-16(23)11-18(19)20/h4-12H,1-3H3 |
InChI Key |
OALWZRHIWMGMGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)OC)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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